

Technical Guide: (S)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-04-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-(3-Fluorophenyl)pyrrolidine

Cat. No.: B1337224

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For Researchers, Scientists, and Drug Development Professionals

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Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral organic compound belonging to the 2-aryl-pyrrolidine class of molecules. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs. This guide provides a summary of the available technical data for **(S)-2-(3-Fluorophenyl)pyrrolidine**.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **(S)-2-(3-Fluorophenyl)pyrrolidine** is presented below.^[1] Data is primarily based on computational models.

Property	Value	Source
CAS Number	920274-04-0	PubChem[1]
Molecular Formula	C ₁₀ H ₁₂ FN	PubChem[1]
Molecular Weight	165.21 g/mol	PubChem[1]
IUPAC Name	(2S)-2-(3-fluorophenyl)pyrrolidine	PubChem[1]
Appearance	Off-white to white powder	Commercial Suppliers
Boiling Point (Predicted)	232.3 ± 33.0 °C	ChemicalBook
Density (Predicted)	1.078 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	9.58 ± 0.10	ChemicalBook
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	165.0953775 g/mol	PubChem[1]
Monoisotopic Mass	165.0953775 g/mol	PubChem[1]
Topological Polar Surface Area	12 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	149	PubChem[1]
Isotope Atom Count	0	PubChem[1]
Defined Atom Stereocenter Count	1	PubChem[1]
Undefined Atom Stereocenter Count	0	PubChem[1]

Defined Bond Stereocenter Count	0	PubChem[1]
Undefined Bond Stereocenter Count	0	PubChem[1]
Covalently-Bonded Unit Count	1	PubChem[1]
Compound Is Canonicalized	Yes	PubChem[1]

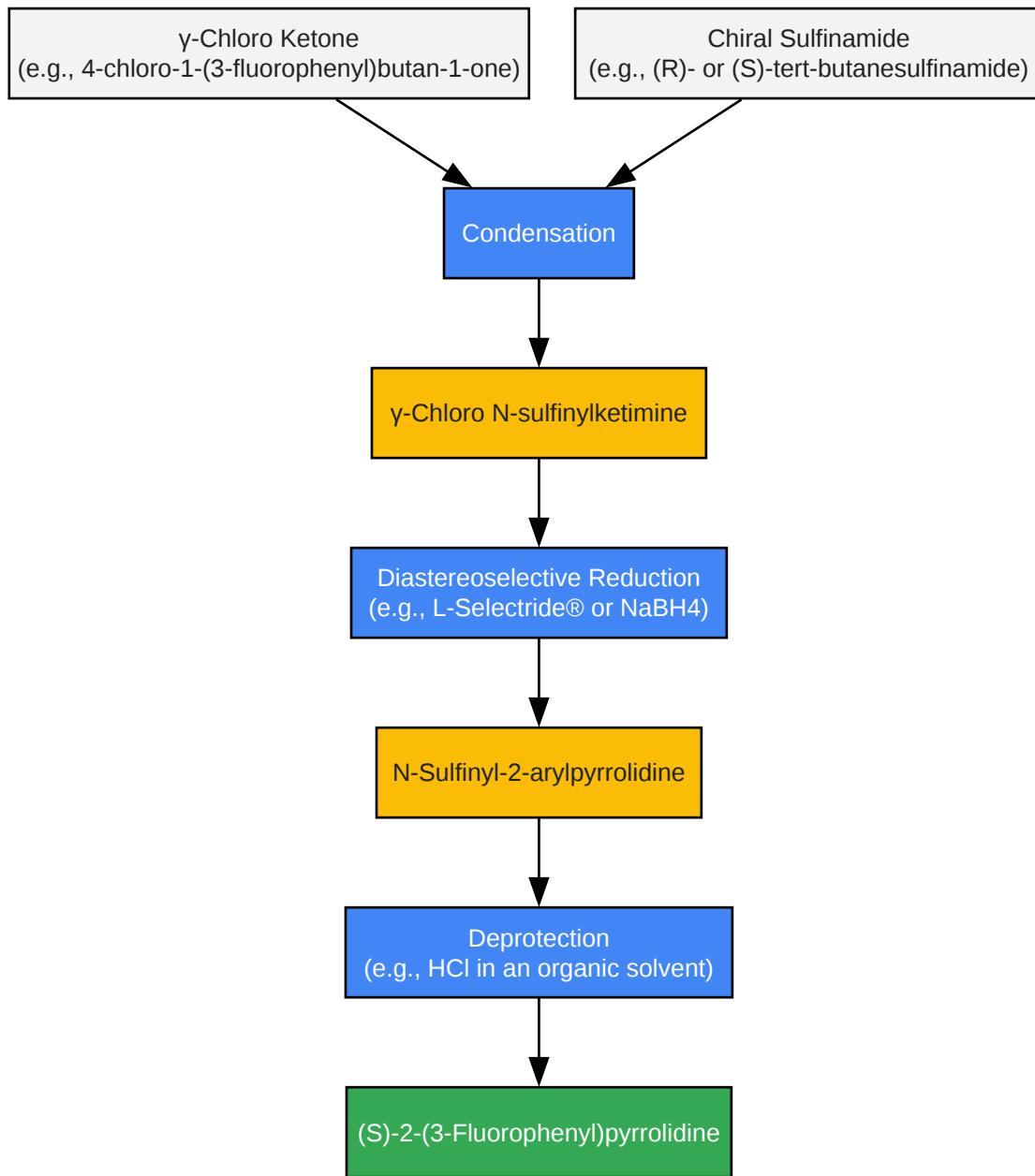
Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **(S)-2-(3-Fluorophenyl)pyrrolidine** are not readily available in the public domain. However, general methods for the asymmetric synthesis of 2-arylpyrrolidines can be adapted. Two potential strategies are outlined below.

General Strategy 1: Asymmetric Reductive Cyclization of a γ -Chloro-N-sulfinylketimine

This approach allows for the stereoselective formation of the pyrrolidine ring. The general workflow is depicted below.

General Synthesis Workflow 1

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Caption: Asymmetric synthesis via reductive cyclization.

Experimental Protocol (General):

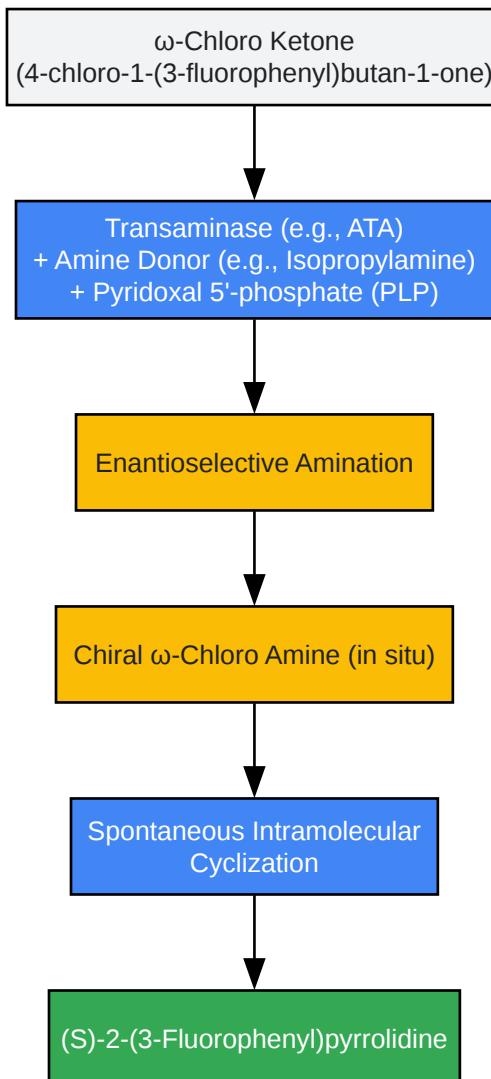
- Condensation: The starting γ -chloro ketone is condensed with an enantiopure sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) in the presence of a dehydrating agent (e.g., $\text{Ti}(\text{OEt})_4$) to form the corresponding γ -chloro N-sulfinylketimine.

- Diastereoselective Reduction and Cyclization: The crude ketimine is then treated with a reducing agent. The choice of reducing agent can influence the diastereoselectivity of the reaction. The reduction of the imine is followed by an intramolecular nucleophilic substitution to form the pyrrolidine ring.
- Deprotection: The N-sulfinyl group is removed under acidic conditions to yield the final **(S)-2-(3-fluorophenyl)pyrrolidine**, typically as a salt (e.g., hydrochloride), which can be neutralized to obtain the free base.

General Strategy 2: Biocatalytic Asymmetric Transamination and Cyclization

This method utilizes an enzyme to establish the chiral center, offering a potentially more environmentally friendly approach.

General Synthesis Workflow 2

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Caption: Biocatalytic synthesis via transamination.

Experimental Protocol (General):

- Reaction Setup: The ω -chloro ketone is incubated with a suitable (S)-selective transaminase (ATA), an amine donor (such as isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) in a buffered aqueous solution, often with a co-solvent like DMSO to aid substrate solubility.

- Enzymatic Conversion: The transaminase catalyzes the asymmetric amination of the ketone to form the corresponding chiral ω -chloro amine.
- In Situ Cyclization: The generated amine undergoes a spontaneous intramolecular nucleophilic substitution to form the pyrrolidine ring.
- Work-up and Isolation: The product is extracted from the aqueous reaction mixture with an organic solvent and purified, for example, by chromatography.

Biological Activity and Applications

Currently, there is a lack of publicly available data on the specific biological activity, mechanism of action, or therapeutic applications of **(S)-2-(3-Fluorophenyl)pyrrolidine**. The pyrrolidine scaffold is a well-established pharmacophore, and derivatives of 2-arylpyrrolidines have been investigated for a wide range of biological targets. However, without specific experimental data for this compound, any discussion of its potential biological role would be speculative.

Safety Information

A Safety Data Sheet (SDS) should be consulted before handling this compound. Based on general knowledge of similar compounds, **(S)-2-(3-Fluorophenyl)pyrrolidine** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral building block with potential for use in medicinal chemistry and drug discovery. While its specific biological properties have not been extensively reported, its structural similarity to other biologically active 2-arylpyrrolidines suggests it may be of interest for further investigation. The general synthetic strategies outlined provide a starting point for its preparation in a laboratory setting. Further research is required to elucidate the specific biological activities and potential applications of this compound.

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References

- 1. (S)-2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 7022816 - PubChem
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- To cite this document: BenchChem. [Technical Guide: (S)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-04-0)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337224#s-2-3-fluorophenyl-pyrrolidine-cas-920274-04-0-data]

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